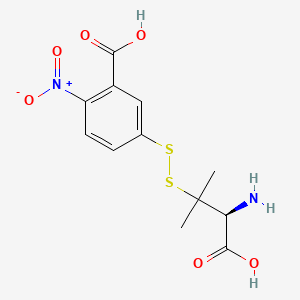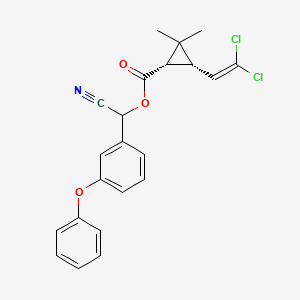
alpha-Cypermethrin1-EpimericMixture
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Cypermethrin1-EpimericMixture is a broad-spectrum type II pyrethroid insecticide. It is an enriched enantiomeric mixture of two isomers of cypermethrin. This compound is widely used in agriculture to control a variety of pests and is known for its high efficacy and low toxicity to mammals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alpha-Cypermethrin1-EpimericMixture is synthesized through a multi-step process involving the reaction of cyano-3-phenoxybenzyl alcohol with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, and the final product is formulated into various insecticidal products .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Cypermethrin1-EpimericMixture undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur in the presence of strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can occur under specific conditions, leading to the formation of reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are commonly used.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Alpha-Cypermethrin1-EpimericMixture has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of pyrethroid chemistry and environmental fate.
Biology: Research on its effects on non-target organisms, such as beneficial insects and aquatic life, is ongoing.
Medicine: Studies on its potential use in controlling vector-borne diseases like malaria.
Industry: Used in the development of new insecticidal formulations and pest control strategies
Mécanisme D'action
Alpha-Cypermethrin1-EpimericMixture exerts its effects by modulating sodium channels in the nervous system of insects. It prolongs the opening of sodium channels, leading to hyperexcitation, paralysis, and eventual death of the insect. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to nerve signal transmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cypermethrin: A widely used pyrethroid insecticide with similar chemical structure and mode of action.
Deltamethrin: Another type II pyrethroid with high efficacy against a broad range of pests.
Permethrin: A type I pyrethroid used in both agricultural and residential settings
Uniqueness
Alpha-Cypermethrin1-EpimericMixture is unique due to its enriched enantiomeric mixture, which provides higher efficacy and lower toxicity compared to other pyrethroids. Its specific formulation allows for better control of resistant pest populations and reduced environmental impact .
Propriétés
Formule moléculaire |
C22H19Cl2NO3 |
|---|---|
Poids moléculaire |
416.3 g/mol |
Nom IUPAC |
[cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18?,20-/m1/s1 |
Clé InChI |
KAATUXNTWXVJKI-IMBCPYESSA-N |
SMILES isomérique |
CC1([C@@H]([C@@H]1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
SMILES canonique |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![22-Methylpentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene](/img/structure/B13862704.png)
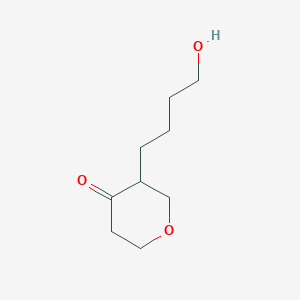
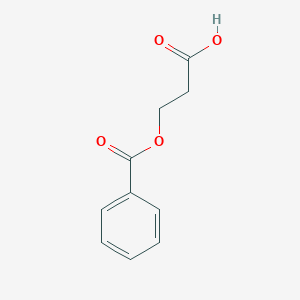

![2-[(3S)-2-Oxo-3-pyrrolidinyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13862737.png)
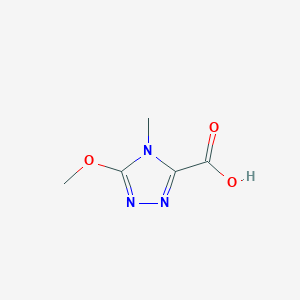
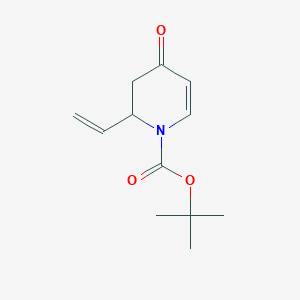
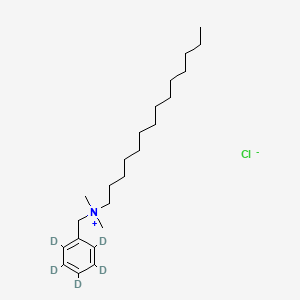
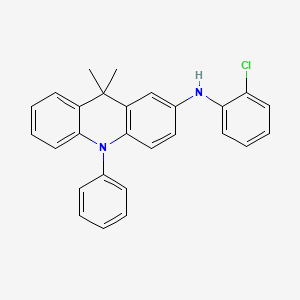
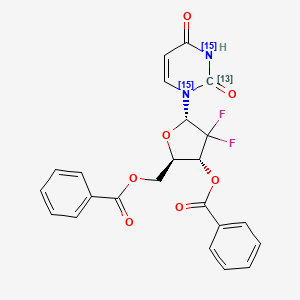
![4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole](/img/structure/B13862770.png)
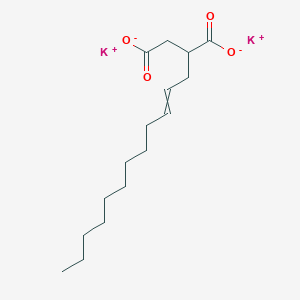
![(1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-Oxoindoline-3-carboxylate](/img/structure/B13862779.png)
